

comparative analysis of DP50 and traditional opioids

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Compound of Interest

Compound Name: DP50

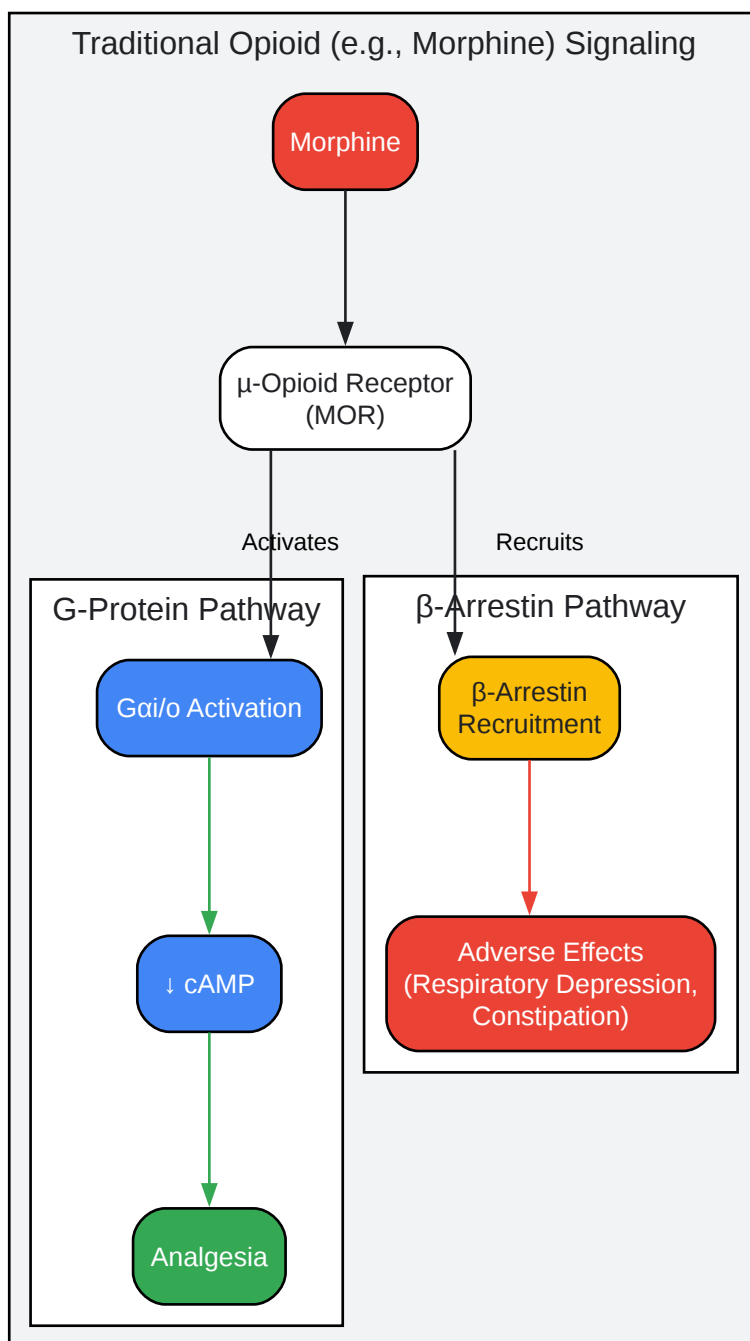
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Mechanism of Action and Signaling Pathways

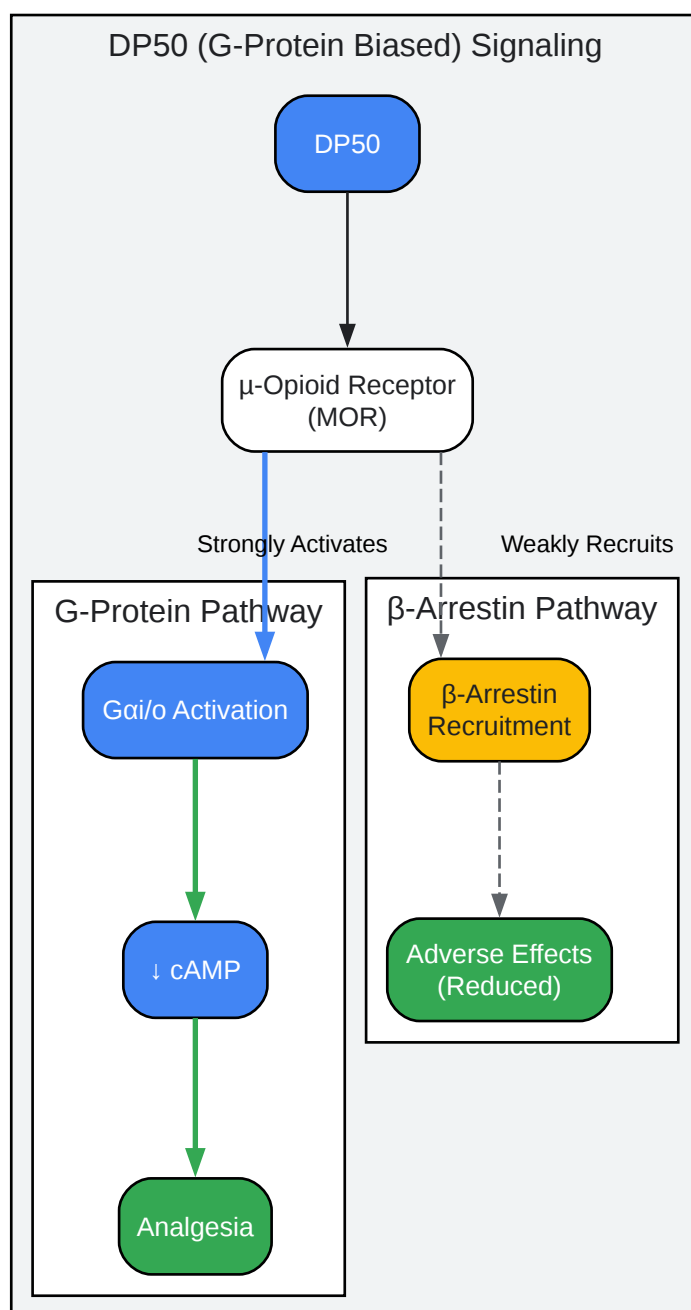
Traditional opioids like morphine are agonists at the μ -opioid receptor. Upon binding, they induce a conformational change in the receptor, leading to the activation of two primary intracellular signaling cascades: the G-protein dependent pathway and the β -arrestin dependent pathway.[6] The G-protein pathway (primarily via $G_{\alpha i/o}$) inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, which contributes to the analgesic effect.[6][7] Simultaneously, these opioids also promote the recruitment of β -arrestin proteins to the activated receptor, a process involved in receptor desensitization, internalization, and the initiation of signaling cascades linked to side effects like respiratory depression and constipation.[5][6]

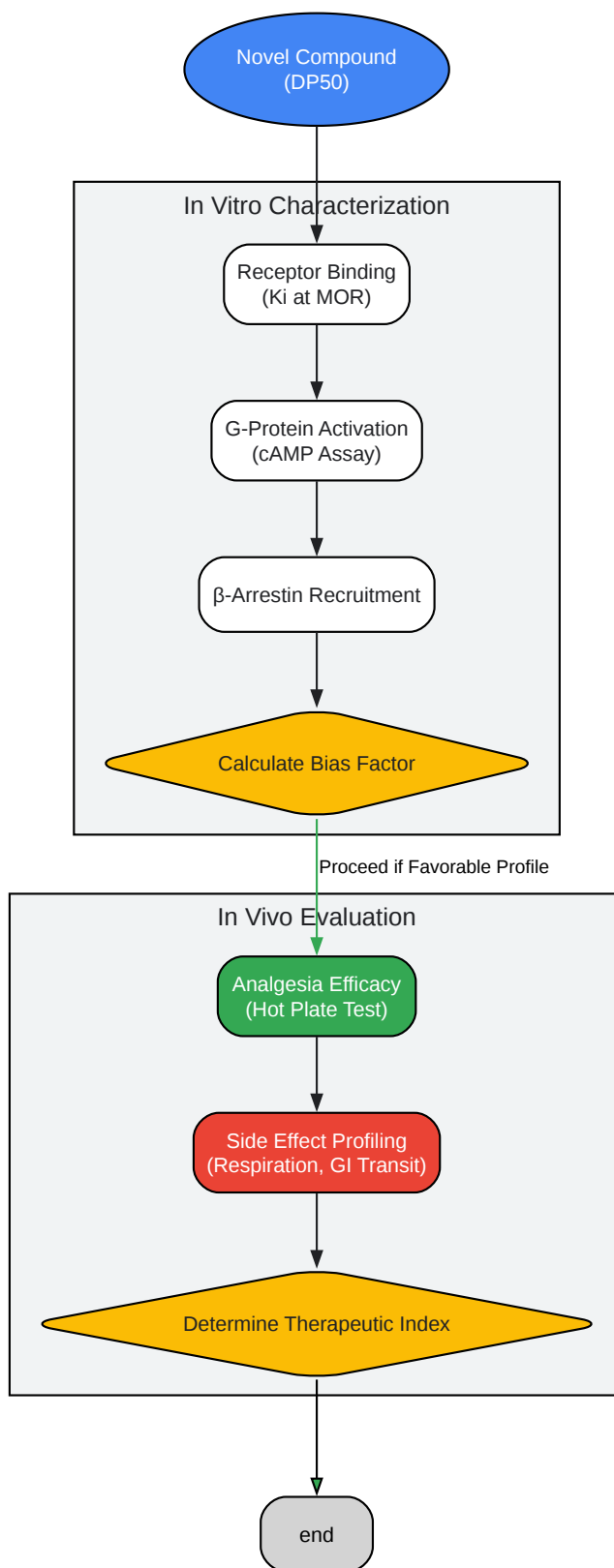
In contrast, **DP50** is engineered to be a G-protein biased agonist. This means it preferentially stabilizes a receptor conformation that favors the activation of the G-protein pathway over the recruitment of β -arrestin. This "biased agonism" is a key strategy in modern opioid research aimed at separating the therapeutic effects from the adverse effects.



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Caption: Traditional Opioid Signaling Pathway.





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